molecular formula C9H15N3O2 B6243563 N-[3-(2-oxoimidazolidin-1-yl)propyl]prop-2-enamide CAS No. 2411250-51-4

N-[3-(2-oxoimidazolidin-1-yl)propyl]prop-2-enamide

Cat. No.: B6243563
CAS No.: 2411250-51-4
M. Wt: 197.2
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Description

N-[3-(2-oxoimidazolidin-1-yl)propyl]prop-2-enamide is a synthetic organic compound characterized by the presence of an imidazolidinone ring and a propenamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-oxoimidazolidin-1-yl)propyl]prop-2-enamide typically involves the following steps:

    Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Alkylation: The imidazolidinone is then alkylated with a suitable alkyl halide to introduce the propyl group.

    Amidation: The final step involves the reaction of the alkylated imidazolidinone with acryloyl chloride or a similar reagent to form the propenamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazolidinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide or imidazolidinone nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(2-oxoimidazolidin-1-yl)propyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive functional groups.

Medicine

Industry

In industrial applications, this compound can be used in the production of polymers and advanced materials due to its ability to undergo polymerization reactions.

Mechanism of Action

The mechanism of action of N-[3-(2-oxoimidazolidin-1-yl)propyl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The imidazolidinone ring can form hydrogen bonds and other interactions with active sites, while the propenamide group can participate in covalent bonding or other chemical interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-oxoimidazolidin-1-yl)ethyl]acrylamide
  • N-[3-(2-oxoimidazolidin-1-yl)propyl]acrylamide

Uniqueness

N-[3-(2-oxoimidazolidin-1-yl)propyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it particularly valuable in specialized applications where these properties are advantageous.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

CAS No.

2411250-51-4

Molecular Formula

C9H15N3O2

Molecular Weight

197.2

Purity

95

Origin of Product

United States

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